molecular formula C8H6N4O5 B3023399 N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine CAS No. 18333-80-7

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine

Cat. No.: B3023399
CAS No.: 18333-80-7
M. Wt: 238.16 g/mol
InChI Key: BYSBITYSGCGTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine: is a fluorescent compound widely used in biochemical and biophysical research. It is known for its ability to act as a probe in various biological systems due to its fluorescent properties. The compound is part of the nitrobenzoxadiazole (NBD) family, which is characterized by the presence of a nitro group and a benzoxadiazole ring.

Mechanism of Action

Target of Action

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine, also known as 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)acetic acid, is a fluorescent analog of palmitoyl-CoA . It is used to fluorescently label palmitoylation sites on proteins . It is also known to inhibit glutathione S-transferases (GSTs), a family of enzymes involved in xenobiotic detoxification .

Mode of Action

This compound interacts with its targets by inhibiting the catalytic activity of GSTs . It also disrupts the interaction between the GSTP1-1 and key signaling effectors . As a fluorescent analog, it can be used to study the membrane translocation of lipids and to track palmitoyl-CoA uptake .

Biochemical Pathways

The compound affects the biochemical pathways involving GSTs and palmitoyl-CoA. GSTs play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) with carcinogens, drugs, toxins, and products of oxidative stress . On the other hand, palmitoyl-CoA is involved in lipid metabolism, and its uptake can be tracked using this compound .

Pharmacokinetics

It is known that the compound is a fluorescent analog, which suggests that it can be tracked in biological systems .

Result of Action

The compound’s action results in the inhibition of GSTs, disrupting the detoxification process . It also allows for the fluorescent labeling of palmitoylation sites on proteins, providing a means to study lipid metabolism .

Action Environment

The action of this compound can be influenced by the environment. For instance, the compound’s fluorescence is weak in water but increases in aprotic solvents and other nonpolar environments . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Biochemical Analysis

Biochemical Properties

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with glutathione S-transferases , a family of enzymes involved in detoxification processes. The interaction between This compound and glutathione S-transferases results in the inhibition of the enzyme’s activity, which can be utilized to study the enzyme’s function and regulation . Additionally, this compound can bind to other proteins and enzymes, altering their activity and providing insights into their biochemical roles.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in tumor cell lines by disrupting the interaction between glutathione S-transferase Pi and key signaling effectors . This disruption leads to the activation of apoptotic pathways, resulting in cell death. Furthermore, This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of This compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific sites on enzymes and proteins, leading to their inhibition or activation. For example, This compound binds to the active site of glutathione S-transferases, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the detoxification of harmful compounds, leading to cellular stress and apoptosis. Additionally, This compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under harsh conditions. Studies have shown that This compound maintains its inhibitory effects on glutathione S-transferases for several hours in vitro . Long-term exposure to light or extreme pH conditions can lead to the degradation of the compound, reducing its effectiveness. In vivo studies have also indicated that the compound’s effects on cellular function can persist for several days, depending on the dosage and administration method.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit glutathione S-transferases without causing significant toxicity . At higher doses, This compound can induce toxic effects, including liver damage and oxidative stress. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound: is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound is metabolized by glutathione S-transferases, which catalyze the conjugation of the compound with glutathione . This reaction facilitates the detoxification and excretion of This compound from the body. Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to be taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cell, This compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of This compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. The localization of This compound within these compartments can influence its activity, as it may interact with different sets of biomolecules, leading to distinct cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine typically involves the nitration of 2,1,3-benzoxadiazole followed by the introduction of a glycine moiety. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to avoid decomposition. The glycine moiety is then introduced through a coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Halogens, alkylating agents.

Major Products:

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted benzoxadiazole derivatives.

Scientific Research Applications

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

    Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids to study their localization and dynamics within cells.

    Medicine: Utilized in diagnostic assays to detect specific biomolecules or pathogens.

    Industry: Applied in the development of fluorescent sensors for environmental monitoring and quality control.

Comparison with Similar Compounds

  • N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)methylamine
  • N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)ethanolamine
  • N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)propylamine

Uniqueness: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine is unique due to its specific structure, which combines the fluorescent properties of the nitrobenzoxadiazole ring with the versatility of the glycine moiety. This combination allows it to be used in a wide range of applications, from biochemical research to industrial processes.

Properties

IUPAC Name

2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O5/c13-6(14)3-9-4-1-2-5(12(15)16)8-7(4)10-17-11-8/h1-2,9H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSBITYSGCGTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548272
Record name N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18333-80-7
Record name N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine
Reactant of Route 2
Reactant of Route 2
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine
Reactant of Route 3
Reactant of Route 3
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine
Reactant of Route 4
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine
Reactant of Route 5
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine
Reactant of Route 6
Reactant of Route 6
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.